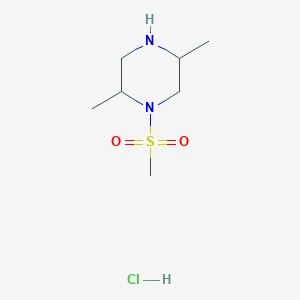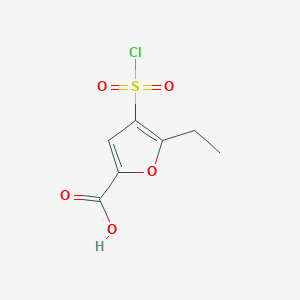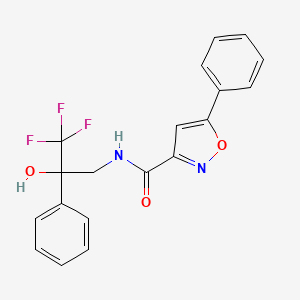![molecular formula C17H15F3N4O3 B2410443 2-(hydroxyimino)-N-phényl-3-{2-[4-(trifluorométhoxy)phényl]hydrazono}butanamide CAS No. 338748-41-7](/img/structure/B2410443.png)
2-(hydroxyimino)-N-phényl-3-{2-[4-(trifluorométhoxy)phényl]hydrazono}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a hydroxyimino group (-N=OH), a phenyl group (a variant of benzene), and a trifluoromethoxy group (-O-CF3). These groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The presence of the phenyl and trifluoromethoxy groups could potentially influence the compound’s 3D structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the hydroxyimino group might participate in reactions as a nucleophile or base .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility can be influenced by the functional groups in the compound .Applications De Recherche Scientifique
Activité antimicrobienne
Le composé a été utilisé dans la synthèse d'une nouvelle série de complexes Cu(II), Pt(II) et Pd(II) . Ces complexes ont montré une activité antimicrobienne contre divers micro-organismes . La base de Schiff et ses complexes métalliques ont été caractérisés sur la base de diverses investigations spectroscopiques comme l'IR, la RMN, la spectroscopie UV-VISIBLE, l'analyse élémentaire, etc .
Détection et détermination des ions métalliques
Le composé contient un groupement réactif O=C, -N-OH, qui détermine les réactions caractéristiques des isonitrosocétones . Les composés oximes tautomères sont des ligands potentiellement ambiants capables de former des complexes métalliques avec différents types de structures/liaisons . Ces composés trouvent plusieurs applications en tant que réactifs sensibles et sélectifs dans la détection et la détermination de plusieurs ions métalliques .
Inhibiteurs de l'hydrolase d'époxyde soluble humaine
Une série de bis-urées N,N'-disubstituées contenant un fragment 4-(trifluorométhoxy)phényle lipophilique ont été synthétisées par réaction de l'isocyanate de 4-(trifluorométhoxy)phényle avec des diamines aliphatiques . Les composés synthétisés sont prometteurs comme inhibiteurs de l'hydrolase d'époxyde soluble humaine .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2Z,3E)-2-hydroxyimino-N-phenyl-3-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3/c1-11(15(24-26)16(25)21-12-5-3-2-4-6-12)22-23-13-7-9-14(10-8-13)27-17(18,19)20/h2-10,23,26H,1H3,(H,21,25)/b22-11+,24-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFLQNISBWTCFH-AGLMHXQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)OC(F)(F)F)C(=NO)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)OC(F)(F)F)/C(=N/O)/C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B2410360.png)
![5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2410361.png)




![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2410370.png)
![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide](/img/structure/B2410371.png)

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one](/img/structure/B2410373.png)
![2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2410376.png)
![1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2410378.png)


